molecular formula C7H3BrFNS B8487914 7-Bromo-5-fluoro-1,2-benzothiazole

7-Bromo-5-fluoro-1,2-benzothiazole

Cat. No. B8487914
M. Wt: 232.07 g/mol
InChI Key: PLWZNEUHDSAHIT-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A mixture of 3-bromo-2-tert-butylsulfanyl-5-fluoro-benzaldehyde oxime (3.8 g, 12 mmol) and p-toluenesulfonic acid (1.1 g, 6.2 mmol) in n-butanol (60 mL) was heated to reflux for 16 h. The reaction mixture was then concentrated. The residue was treated with water and saturated aqueous sodium bicarbonate, then extracted with dichloromethane (3×20 mL). The combined organic fractions were washed with water, dried over sodium sulfate, filtered, and concentrated. Purification by column chromatography (100% hexanes) afforded 900 mg (32%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 8.97 (s, 1H), 7.68 (dd, J=2, 6 Hz, 1H), 7.50 (dd, J=2, 6 Hz, 1H).
Name
3-bromo-2-tert-butylsulfanyl-5-fluoro-benzaldehyde oxime
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([S:12]C(C)(C)C)=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[CH:5]=[N:6]O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)CCC>[Br:1][C:2]1[C:3]2[S:12][N:6]=[CH:5][C:4]=2[CH:8]=[C:9]([F:11])[CH:10]=1

Inputs

Step One
Name
3-bromo-2-tert-butylsulfanyl-5-fluoro-benzaldehyde oxime
Quantity
3.8 g
Type
reactant
Smiles
BrC=1C(=C(C=NO)C=C(C1)F)SC(C)(C)C
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with water and saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×20 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (100% hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=2C=NSC21)F
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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